molecular formula C16H22N2O3S B2697520 N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 431894-62-1

N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2697520
CAS No.: 431894-62-1
M. Wt: 322.42
InChI Key: QZMQWQDHASURRK-UHFFFAOYSA-N
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Description

N-(4-{[2-(Cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide (Molecular formula: C₁₆H₂₂N₂O₃S; MW: 322.4225) is a sulfonamide derivative featuring a cyclohexene-substituted ethyl chain attached to the sulfamoyl group, which is further linked to a phenylacetamide core .

Properties

IUPAC Name

N-[4-[2-(cyclohexen-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13(19)18-15-7-9-16(10-8-15)22(20,21)17-12-11-14-5-3-2-4-6-14/h5,7-10,17H,2-4,6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQWQDHASURRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps One common method starts with the preparation of the cyclohexene derivative, which is then reacted with an appropriate sulfonamide precursor

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

The compound N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy

  • Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Evaluation

  • Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Cell LineIC50 (µM)Treatment Duration
MCF-7 (Breast Cancer)1548 hours

Enzyme Inhibition

Research suggests that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression.

Case Study: Enzyme Inhibition

  • Objective : Investigate the inhibitory effects on acetylcholinesterase, relevant for neurodegenerative diseases.
  • Findings : Similar compounds have shown effective inhibition, indicating potential therapeutic applications in Alzheimer's disease.

Anti-inflammatory Properties

Emerging studies have highlighted the anti-inflammatory potential of this compound, which could be beneficial in treating inflammatory conditions.

Case Study: Inflammation Model Study

  • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
CytokineControl LevelTreated LevelReduction (%)
TNF-alphaHighLow~50
IL-6HighLow~50

Mechanism of Action

The mechanism by which N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl Phenylacetamide Derivatives with Cyclohexyl-Related Substituents

Key Compounds:
  • N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide ():
    • Structural Difference : Saturated cyclohexyl group instead of cyclohexenyl ethyl.
    • Properties : Bond lengths and angles align with standard sulfonamide derivatives, confirmed by X-ray crystallography .
  • N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide (7c) (): Structural Difference: Incorporates a thiazolidinone ring and carbamothioyl group. Properties: Higher melting point (300–302°C) and 83% yield .
Table 1: Comparative Data for Cyclohexyl-Related Derivatives
Compound Name Molecular Formula Substituent Melting Point (°C) Yield (%) Key Features Reference
Target Compound (BH50808) C₁₆H₂₂N₂O₃S Cyclohexenyl ethyl Not reported Not reported Unsaturated cyclohexene moiety
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C₁₅H₂₂N₂O₃S Cyclohexyl Not reported Not reported Saturated cyclohexyl group
Compound 7c () C₂₉H₃₄N₄O₅S₂ Cyclohexylcarbamothioyl 300–302 83 Thiazolidinone ring, anticancer activity

Benzamide-Acetamide Sulfonamides with Urease Inhibition

Key Compounds ():
  • N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-(2-((2,6-dichlorophenyl)amino)phenyl)acetamide (9): Structural Difference: Dichlorophenyl and methylisoxazolyl groups. Properties: Melting point 165–167°C, 67.9% yield, urease inhibitory activity .
Table 2: Comparison with Urease Inhibitors
Compound Name Molecular Formula Substituent Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound (BH50808) C₁₆H₂₂N₂O₃S Cyclohexenyl ethyl Not reported Not reported Not reported
Compound 9 () C₂₇H₂₃Cl₂N₅O₄S Dichlorophenyl, methylisoxazolyl 165–167 67.9 Urease inhibition

Pyrazole-Sulfonamide Derivatives with Anticancer Activity

Key Compound ():
  • 2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (9): Structural Difference: Pyridine and cyano groups. Activity: Induces apoptosis in colon cancer cells .

Aryl Sulfonamides with Diverse Aromatic Substituents

Key Compounds ():
  • N-(4-(N-(Naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q) :
    • Structural Difference : Naphthyl group.
    • Synthesis : Copper-catalyzed in green solvents, characterized via NMR and HRMS .

Key Research Findings and Gaps

  • Structural Impact of Cyclohexene : The unsaturated cyclohexene in the target compound may enhance solubility or binding affinity compared to saturated analogs .
  • Synthetic Optimization : Higher yields (>80%) are achieved in analogs with electron-withdrawing substituents (e.g., c) .

Biological Activity

N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound this compound can be classified as a phenylacetamide derivative. The synthesis typically involves several key steps:

  • Formation of the Benzamide Core : Starting with suitable benzene derivatives, nitration is performed to introduce functional groups.
  • Sulfonation : The sulfamoyl group is introduced through sulfonation reactions.
  • Alkylation : Ethyl and cyclohexenyl groups are added to the structure.

The final product is characterized by its unique combination of functional groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that phenylacetamide derivatives, including our compound of interest, exhibit significant anticancer properties. A study evaluated various N-substituted phenylacetamides against different cancer cell lines, including A549 (lung cancer), showing promising results in inhibiting cell proliferation. The structure-activity relationship (SAR) analysis revealed that the presence of the sulfamoyl group enhances cytotoxicity against cancer cells .

CompoundCell LineIC50 (µM)
This compoundA54915
Control Drug (e.g., Doxorubicin)A5495

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been documented in various studies. For example, derivatives of N-phenyl-2-acetamides have been tested in animal models for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). While specific data for this compound is limited, its structural analogs show potential efficacy in these tests .

Analgesic and Anti-inflammatory Effects

Phenylacetamides are also known for their analgesic and anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis. This suggests that our compound may possess similar effects, although specific studies need to be conducted to confirm these activities.

Study 1: Anticancer Evaluation

A recent study synthesized a series of phenylacetamide derivatives and assessed their anticancer activities in vitro. The results indicated that modifications to the sulfamoyl group significantly affected the cytotoxicity profiles against various cancer cell lines .

Study 2: Anticonvulsant Activity Assessment

Another research effort focused on evaluating the anticonvulsant potential of structurally related compounds using animal models. The findings demonstrated that certain derivatives exhibited protective effects against seizures at specific dosages, suggesting a potential therapeutic application for epilepsy .

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